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The landscape of anticoagulant therapy is rapidly evolving, with a significant focus on
developing agents that can effectively prevent thrombosis without increasing the risk of
bleeding. Factor Xla (FXla), a key enzyme in the intrinsic pathway of the coagulation cascade,
has emerged as a promising target. By inhibiting FXla, it is hypothesized that the amplification
of thrombin generation, crucial for pathological thrombus formation, can be attenuated while
preserving essential hemostasis. This review provides a detailed comparison of two small
molecule FXla inhibitors that have been in clinical development: BMS-962212, a parenteral
agent, and milvexian, an oral drug.

Executive Summary

BMS-962212 and milvexian are both potent and selective inhibitors of FXla. Preclinical studies
have demonstrated their efficacy in preventing thrombosis in various animal models with a
favorable safety profile regarding bleeding time. BMS-962212, administered intravenously, has
shown rapid onset and offset of action in a Phase 1 clinical trial in healthy volunteers.
Milvexian, an oral agent, has undergone more extensive clinical investigation, including Phase
2 trials for the prevention of venous thromboembolism after total knee replacement and for
secondary stroke prevention. While showing promise in early trials, the development of
milvexian has faced a setback with the recent discontinuation of a Phase 3 trial in acute
coronary syndrome. This guide provides a comprehensive analysis of the available data to aid
researchers in understanding the comparative profiles of these two FXla inhibitors.
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Mechanism of Action: Targeting the Intrinsic
Coagulation Pathway

Both BMS-962212 and milvexian are direct, reversible inhibitors of the active site of FXla.[1][2]
Factor Xla plays a critical role in the coagulation cascade by activating Factor IX, which in turn
leads to a burst in thrombin generation and the formation of a stable fibrin clot.[3][4][5] By
blocking FXla, these inhibitors interrupt this amplification loop of thrombin production.[6] The
intrinsic pathway, where FXla is a key component, is thought to be more critical for the growth
and stabilization of a thrombus rather than the initial hemostatic response to vessel injury,
which is primarily driven by the extrinsic (tissue factor) pathway.[7] This differential role
provides the scientific rationale for the development of FXla inhibitors as a potentially safer
class of anticoagulants.
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Figure 1: Coagulation cascade and the mechanism of action of FXla inhibitors.

Physicochemical and In Vitro Pharmacology

A direct comparison of the in vitro inhibitory profiles of BMS-962212 and milvexian highlights
their high affinity and selectivity for FXla.

Parameter BMS-962212 Milvexian

Target Factor Xla Factor Xla

Mechanism Reversible, direct inhibitor Reversible, direct inhibitor
FXla Ki (human) 0.7 nM[8] 0.11 nM[2]

FXla Ki (rabbit) Not Reported 0.38 nM[2]

Selectivity

vs. Plasma Kallikrein (Ki) 0.31 pM[9] 44 nM[2]

vs. Chymotrypsin (Ki) 11 uM[9] 35 nM[2]

vs. Thrombin (Ki) >100-fold selectivity [>25]000-fold selectivity (human)
vs. Factor Xa (Ki) >100-fold selectivity >18,000 nM (rabbit)[2]

Preclinical Efficacy and Safety

Both compounds have demonstrated antithrombotic efficacy in preclinical models of thrombosis
with a favorable bleeding profile.

Preclinical Efficacy
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Model Species Drug Key Findings

Arteriovenous (AV) ) Significantly reduced
Rabbit BMS-962212 _

Shunt thrombus weight.[9]

o Demonstrated robust
Electrolytic-induced ] ) )
) ) ) o efficacy in prevention
Carotid Arterial Rabbit Milvexian
) and treatment of
Thrombosis ) )
arterial thrombosis.[2]

This is a common
] ] Not Reported for ]
FeCls-induced Carotid ] ) ] model for evaluating
) Rat either drug in provided ] )
Artery Thrombosis antithrombotic agents.
search results. 5]

Preclinical Safety

Model Species Drug Key Findings

Did not increase

bleeding time, alone

Cuticle Bleeding Time  Rabbit BMS-962212 , o _
or in combination with
aspirin.[9]

Limited impact on
] ] ] ] ] ) hemostasis, even
Cuticle Bleeding Time Rabbit Milvexian

when combined with

aspirin.[2]

Clinical Development and Pharmacokinetics

The clinical development pathways for BMS-962212 and milvexian have differed significantly,
with milvexian having undergone more extensive investigation.

BMS-962212

A Phase 1, randomized, placebo-controlled, double-blind, ascending-dose study was
conducted in healthy non-Japanese and Japanese subjects.[10][11]
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Parameter 2-hour IV Infusion (Part A) 5-day IV Infusion (Part B)
Doses 1.5, 4,10, 25 mg/h 1, 3,9, 20 mg/h
Half-life (t%2) 2.04-494h 6.22-8.65h

Pharmacodynamics

Dose-proportional.[10]

Dose-proportional.[10]

aPTT Prolongation

Exposure-dependent increase.

[10]

Max mean change from
baseline at 20 mg/h was 92%.
[10]

FXI Clotting Activity

Exposure-dependent

decrease.[10]

Max mean change from
baseline at 20 mg/h was 90%.
[10]

Safety

Well tolerated, no signs of

bleeding, mild adverse events.

[10]

Well tolerated, no signs of
bleeding, mild adverse events.
[10]

There is no publicly available information on the progression of BMS-962212 to Phase 2 or 3

clinical trials.

Milvexian

Milvexian has been evaluated in a comprehensive clinical program, including Phase 2 and 3
trials.

Phase 2 AXIOMATIC-TKR (Total Knee Replacement): This study evaluated the efficacy and
safety of various doses of milvexian compared to enoxaparin for the prevention of venous
thromboembolism (VTE) in patients undergoing elective total knee replacement surgery.[3][12]
[13]
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Major or Clinically

Milvexian Dose VTE Incidence Any Bleeding Relevant Nonmajor
Bleeding
25 mg BID 21% 1% 0%
50 mg BID 11% 5% 1%
100 mg BID 9% 5% 1%
200 mg BID 8% 3% 1%
25 mg QD 25% 0% 0%
50 mg QD 24% 5% 1%
200 mg QD 7% 6% 1%

Enoxaparin (40 mg

QD)

21% 4% 2%

Milvexian showed a dose-dependent reduction in the risk of VTE without a significant increase
in bleeding compared to enoxaparin.[3][12]

Phase 2 AXIOMATIC-SSP (Secondary Stroke Prevention): This study assessed different doses
of milvexian in patients who had recently experienced an ischemic stroke or transient ischemic
attack (TIA).[1][7] The primary endpoint, a composite of symptomatic ischemic stroke and
covert brain infarction on MRI, did not show a dose-response. However, a 30% relative risk
reduction in recurrent symptomatic ischemic strokes was observed in three of the milvexian
arms compared to placebo, without an increase in severe bleeding.[1]

Phase 3 LIBREXIA Program: This extensive program was designed to evaluate milvexian in
three large-scale trials for secondary stroke prevention (LIBREXIA-STROKE), atrial fibrillation
(LIBREXIA-AF), and acute coronary syndrome (LIBREXIA-ACS).[2][12][13] However, in
November 2025, the LIBREXIA-ACS trial was stopped early for futility as it was unlikely to meet
its primary efficacy endpoint. The LIBREXIA-STROKE and LIBREXIA-AF trials are ongoing.[13]
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Parameter Milvexian (Healthy Chinese Adults)
Absorption Rapidly absorbed (median tmax of 3—4 hours)
Half-life (t%2) 9-10 hours, independent of dose

Reversibly prolonged aPTT in a dose- and

Pharmacodynamics
exposure-dependent manner.

Well tolerated with only mild adverse events and

Safety . - :
no clinically significant bleeding.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental
findings. Below are summaries of key preclinical experimental protocols used in the evaluation

of FXla inhibitors.

Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This model is used to assess the antithrombotic efficacy of a compound in a setting of arterial

blood flow.
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Experimental Procedure

Anesthetize Rabbit

y
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and Jugular Vein

'

Connect Artery and Vein
with a Thrombogenic Shunt

.

Administer Test Compound
(e.g., BMS-962212) or Vehicle

:

Allow Blood to Circulate
for a Defined Period

'

Remove Shunt

'

Measure Thrombus Weight

Primaryéndpoint

Thrombus Weight (mg)

Click to download full resolution via product page

Figure 2: Workflow for the rabbit arteriovenous shunt thrombosis model.
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Protocol Summary:

Animal Preparation: Male New Zealand White rabbits are anesthetized.
o Surgical Procedure: The carotid artery and jugular vein are isolated and cannulated.

o Shunt Insertion: An extracorporeal shunt, typically containing a thrombogenic surface like a
silk thread, is placed between the arterial and venous cannulas.

e Drug Administration: The test compound (e.g., BMS-962212) or vehicle is administered,
often as an intravenous infusion.

o Thrombosis Induction: Blood is allowed to circulate through the shunt for a predetermined
period (e.g., 60 minutes).

o Endpoint Measurement: The shunt is removed, and the formed thrombus is carefully
extracted and weighed. The primary endpoint is the reduction in thrombus weight in the drug-
treated group compared to the vehicle control group.

Rabbit Cuticle Bleeding Time Model

This model assesses the effect of a compound on primary hemostasis.
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Experimental Procedure

Anesthetize Rabbit

l

Administer Test Compound
(e.g., Milvexian) or Vehicle

l

Make a Standardized Incision
in the Nail Cuticle

l

Blot the Blood at Regular Intervals
without Touching the Wound

'

Record the Time Until Bleeding Stops

Primary Endpoint

Bleeding Time (seconds)

Click to download full resolution via product page

Figure 3: Workflow for the rabbit cuticle bleeding time model.

Protocol Summary:

« Animal Preparation: Rabbits are anesthetized.

e Drug Administration: The test compound or vehicle is administered.
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« Incision: A standardized incision is made in the cuticle of a toenail using a template device to
ensure consistency in depth and length.

o Measurement: A stopwatch is started at the time of incision. The blood that oozes from the
wound is gently blotted with filter paper at regular intervals (e.g., every 15-30 seconds)
without disturbing the forming clot.

o Endpoint: The time from incision until bleeding ceases is recorded as the bleeding time. An
increase in bleeding time in the drug-treated group compared to the vehicle group indicates
an effect on hemostasis.

Comparative Analysis and Future Perspectives
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Comparative Assessment

Route of
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Route of
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Oral Small Molecule

Parenteral Small Molecule

Clinical
Development Stage

Clinical
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Efficacious in Thrombosis Models Efficacious in Thrombosis Models
Favorable Bleeding Profile Favorable Bleeding Profile

Phase 1 Data in Healthy Volunteers Promising Phase 2 Data (TKR, SSP)
Rapid Onset/Offset Phase 3 Program Initiated
A \
- Phase 3 ACS Trial Stopped for Futility
Further Clinical Development Status Unclear Ongoing Phase 3 in Stroke and AF

Click to download full resolution via product page

Figure 4: A logical comparison of BMS-962212 and milvexian.

BMS-962212 and milvexian represent two distinct approaches to FXla inhibition, with the
former being an intravenous agent suited for acute hospital settings and the latter an oral
medication for chronic use. Both have demonstrated strong preclinical evidence supporting the
hypothesis that targeting FXla can uncouple antithrombotic efficacy from bleeding risk.

The clinical journey of BMS-962212 appears to have been limited, with no publicly available
data beyond Phase 1. This could be due to a variety of strategic or developmental reasons. In
contrast, milvexian has advanced significantly further into late-stage clinical trials. The positive
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results from the AXIOMATIC-TKR and the promising signals from the AXIOMATIC-SSP studies
provided a strong rationale for the extensive Phase 3 LIBREXIA program.

However, the recent discontinuation of the LIBREXIA-ACS trial raises important questions
about the efficacy of FXla inhibition in the complex pathophysiology of acute coronary
syndromes, where platelet activation plays a predominant role. The ongoing LIBREXIA-
STROKE and LIBREXIA-AF trials will be critical in determining the ultimate therapeutic value of
milvexian and, by extension, the broader class of FXla inhibitors in other thrombotic disorders.

For researchers and drug development professionals, the story of BMS-962212 and milvexian
underscores the challenges of translating a promising mechanism of action into clinical success
across different indications. The data presented in this review provide a valuable resource for
comparing these two agents and for informing the future development of novel anticoagulants.
The continued investigation into FXla inhibitors holds the potential to significantly advance the
field of antithrombotic therapy, offering the prospect of safer and more effective treatments for
patients at risk of thromboembolic events.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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